Dimethylamine, picrate
Overview
Description
Dimethylamine, picrate is an organic compound formed by the reaction of dimethylamine and picric acidThe combination of these two compounds results in a salt that has unique properties and applications, particularly in the field of materials science and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylamine, picrate can be synthesized by mixing equimolar amounts of dimethylamine and picric acid in an appropriate solvent such as ethanol. The reaction typically occurs at room temperature and results in the formation of yellow crystals of this compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves the careful handling of picric acid due to its explosive nature. The reaction is carried out in a controlled environment to ensure safety. The resulting product is then purified through recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylamine, picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups of picrate to amino groups.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Dimethylamine, picrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethylamine, picrate involves its interaction with various molecular targets. The picrate ion can participate in electron transfer reactions, while the dimethylamine moiety can act as a nucleophile in chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .
Comparison with Similar Compounds
Monomethylamine, picrate: Similar in structure but with only one methyl group attached to the nitrogen atom.
Trimethylamine, picrate: Contains three methyl groups attached to the nitrogen atom.
Diethylamine, picrate: Similar structure with ethyl groups instead of methyl groups
Uniqueness: Dimethylamine, picrate is unique due to its specific balance of steric and electronic properties provided by the two methyl groups. This balance makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively .
Biological Activity
Dimethylamine, picrate is an organic compound formed from dimethylamine and picric acid, resulting in a salt that exhibits various biological activities. This article explores its biological interactions, mechanisms of action, and potential applications in medicine and research.
Overview of this compound
- Chemical Structure : this compound is a salt characterized by the presence of dimethylamine (a tertiary amine) and picric acid (a trinitrophenol).
- Synthesis : It is synthesized through the reaction of equimolar amounts of dimethylamine and picric acid in solvents like ethanol at room temperature, yielding yellow crystalline solids.
This compound's biological activity can be attributed to its interaction with various biomolecular targets:
- Electron Transfer Reactions : The picrate ion can participate in electron transfer reactions, potentially influencing redox processes within cells.
- Nucleophilic Activity : The dimethylamine moiety acts as a nucleophile, allowing it to form new chemical bonds with electrophilic sites on biomolecules.
1. Cytotoxicity and Genotoxicity
Research indicates that dimethylamine derivatives may exhibit cytotoxic effects under certain conditions:
- Genotoxic Studies : In vitro studies have shown that dimethylamine can induce aneuploidy in mammalian cells. Specifically, exposure to low concentrations has resulted in statistically significant increases in aneuploid cells in rat bone marrow .
- Cellular Response : The compound has been shown to affect cell survival rates, with higher concentrations leading to reduced viability .
2. Neurotoxicity
Case studies involving exposure to compounds related to dimethylamine indicate potential neurotoxic effects:
- Clinical Observations : Reports of individuals exposed to dimethylamine borane (a related compound) demonstrate symptoms such as dizziness, nausea, and neurological deficits. MRI findings suggested transient demyelination and axonal degeneration .
- Mechanisms : The exact mechanisms underlying neurotoxicity remain unclear but may involve direct neuronal damage or disruption of neurotransmitter systems.
Applications in Research and Medicine
This compound is being explored for its potential applications:
- Drug Development : Ongoing research investigates its therapeutic potential, particularly as a precursor for drug synthesis or as an active pharmaceutical ingredient.
- Biological Research : Its interactions with biomolecules make it a candidate for studying chemical biology and pharmacology.
Case Studies
Case No. | Age (years) | Route of Entry | Decontamination | Symptom Onset Time | Symptoms | Subside/Sequelae |
---|---|---|---|---|---|---|
1 | 36 | Sprayed on face | Not immediately | 12 hr | Dizziness, slurred speech | Symptoms persisted |
2 | 32 | Sprayed over body | Showered immediately | 6 hr | Nausea, diarrhea | Symptoms subsided next morning |
3 | 28 | Ingested | Drank water | 6 hr | Dizziness, vomiting | Recovered 1 day later |
4 | 40 | Sprayed on face | Showered immediately | 8 hr | Nausea, vomiting | Recovered 1 day later |
These cases highlight the need for caution when handling dimethylamine derivatives due to their potential toxicity.
Properties
IUPAC Name |
N-methylmethanamine;2,4,6-trinitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2/h1-2,10H;3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEREBBQMXQCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480108 | |
Record name | Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5827-83-8, 4851-37-0 | |
Record name | Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5827-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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